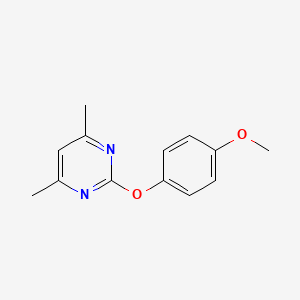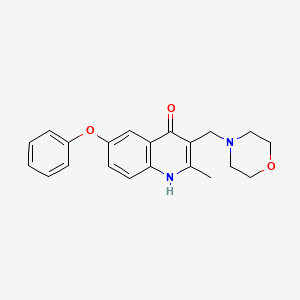![molecular formula C25H20O5 B3475586 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B3475586.png)
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one
Overview
Description
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
Synthesis of 3-methoxybenzaldehyde derivative: The starting material, 3-methoxybenzaldehyde, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-methoxyphenyl-2-oxoethyl acetate.
Formation of chromen-2-one core: The intermediate is then subjected to cyclization using a Lewis acid catalyst like aluminum chloride to form the chromen-2-one core.
Substitution reactions: The chromen-2-one core is further functionalized by introducing the 7-methyl and 4-phenyl groups through Friedel-Crafts alkylation reactions.
Final coupling: The final step involves coupling the chromen-2-one derivative with 3-methoxyphenyl-2-oxoethoxy group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its chromen-2-one core.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative stress.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
Flavonoids: Natural compounds with a similar structure, known for their antioxidant and anti-inflammatory activities.
Uniqueness
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives. Its combination of methoxy, phenyl, and oxoethoxy groups contributes to its diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-11-22(29-15-21(26)18-9-6-10-19(13-18)28-2)25-20(17-7-4-3-5-8-17)14-24(27)30-23(25)12-16/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQPAIGAISPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3475506.png)
![4-chloro-2,7-diphenylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3475513.png)

![3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B3475540.png)
![N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2,6-difluorobenzamide](/img/structure/B3475546.png)
![N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B3475548.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3475552.png)
![3-[(diethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B3475560.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B3475563.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3475574.png)
![Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate](/img/structure/B3475580.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide](/img/structure/B3475581.png)
![6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B3475594.png)
